Carpipramine dihydrochloride

Description

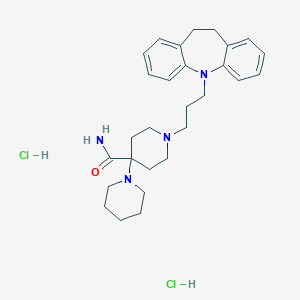

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZMVMMUNRNSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5942-95-0 (Parent) | |

| Record name | Carpipramine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7075-03-8 | |

| Record name | Carpipramine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-[3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPIPRAMINE DIHYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V073I10AA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of Carpipramine Dihydrochloride

The synthesis of Carpipramine (B1212915) is a multi-step process that involves the careful construction of its complex molecular architecture, which merges a tricyclic dibenz[b,f]azepine core with a piperidinylpiperidine-4-carboxamide side chain.

Synthetic Pathways and Methodologies

The production of Carpipramine typically follows a convergent synthesis strategy. This approach involves the independent synthesis of two major fragments of the molecule, which are then combined in a final step.

The synthesis of Carpipramine relies on the preparation of two key precursors: the tricyclic nucleus and the piperidine (B6355638) side chain.

One crucial intermediate is 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine . The synthesis of this compound generally involves the alkylation of a dibenzazepine (B1670418) precursor. For instance, 3-chloroiminodibenzyl (B195742) can be treated with 1-bromo-3-chloropropane (B140262) in the presence of a strong base like sodium amide (NaNH₂) in an anhydrous solvent such as toluene.

The second essential precursor is [1,4'-Bipiperidine]-4'-carboxamide . nih.gov The synthesis of this moiety can begin with more basic structures. One convergent synthesis pathway starts with N-benzyl-4-piperidone, which reacts with potassium cyanide and piperidine hydrochloride to yield an α-aminonitrile intermediate. theswissbay.ch This intermediate is then further processed to form the [1,4'-Bipiperidine]-4'-carboxamide structure.

The final step in the main synthetic pathway is the coupling of these two major fragments. The nitrogen atom on the piperidine ring of [1,4'-Bipiperidine]-4'-carboxamide is alkylated with the 3-chloropropyl side chain of the dibenz[b,f]azepine intermediate to yield the Carpipramine base. The base is then treated with hydrochloric acid to form the more stable dihydrochloride (B599025) salt.

Optimizing the synthesis of Carpipramine dihydrochloride involves refining several critical parameters to maximize yield and purity. While specific optimization studies for the final coupling step are not extensively detailed in public literature, principles derived from the synthesis of its precursors are applicable.

Key parameters for optimization include:

Base Strength : The choice and concentration of the base (e.g., sodium amide) are critical for ensuring the complete deprotonation of the azepine nitrogen, which facilitates the nucleophilic substitution reaction.

Temperature Control : Reaction temperatures, often at reflux (~110°C for toluene), must be carefully managed to balance reaction kinetics against the formation of side-products.

Purification Techniques : Post-reaction purification, employing methods like recrystallization or column chromatography, is vital for isolating the final product with high purity.

Analytical Methodologies for Structural Confirmation and Purity Assessment

A range of analytical techniques are employed to confirm the identity, structure, and purity of synthesized Carpipramine dihydrochloride.

Spectroscopic methods are fundamental for elucidating the molecular structure of Carpipramine dihydrochloride.

| Technique | Application in Carpipramine Dihydrochloride Analysis |

| Nuclear Magnetic Resonance (NMR) | Used to provide detailed information about the molecular framework. ¹H NMR and ¹³C NMR spectra help to confirm the presence and connectivity of all protons and carbon atoms, verifying that the structure is correct. lgcstandards.com |

| Mass Spectrometry (MS) | This technique confirms the molecular weight of the compound. lgcstandards.com Studies using positive electron impact (EI) and chemical ionization (CI) mass spectrometry identify characteristic fragmentation patterns, including peaks corresponding to the tricyclic nucleus. nih.gov |

| Elemental Analysis | Provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Chlorine) in the compound, which must conform to the calculated values for its molecular formula, C₂₈H₄₀Cl₂N₄O. lgcstandards.com |

| Infrared (IR) Spectroscopy | While less detailed than NMR, IR spectroscopy can be used to identify key functional groups present in the molecule, such as the amide C=O and N-H bonds. nih.gov |

Certificates of analysis for commercially available Carpipramine dihydrochloride confirm that its structure is verified using NMR and MS. lgcstandards.com

Chromatographic techniques are standard for assessing the purity of Carpipramine dihydrochloride and for quantitative analysis.

| Technique | Application in Carpipramine Dihydrochloride Analysis |

| High-Performance Liquid Chromatography (HPLC) | HPLC is the primary method for determining the purity of Carpipramine dihydrochloride, with commercial standards often reporting a purity of greater than 95%. lgcstandards.comlgcstandards.com It is also used for the quantitative analysis of the compound in various matrices. astm.org |

| Thin-Layer Chromatography (TLC) | TLC is a simpler, qualitative chromatographic method used to monitor the progress of the synthesis and to get a preliminary assessment of the final product's purity. astm.orglgcstandards.com It has been used to detect a total of 20-25 metabolites in biological studies. nih.gov |

Molecular Formula and Molecular Weight in Structural Analysis

The determination of the molecular formula and molecular weight is a foundational step in the structural elucidation of a chemical compound. For Carpipramine dihydrochloride, this information provides the elemental composition and the mass of one mole of the substance, which are essential for confirming its identity and structure through various analytical techniques.

The molecular formula for Carpipramine dihydrochloride is C28H42Cl2N4O2. ebi.ac.uknih.gov This formula indicates that each molecule is composed of 28 carbon atoms, 42 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, and 2 oxygen atoms. The parent compound, Carpipramine, has a molecular formula of C28H38N4O. ebi.ac.uk The dihydrochloride salt is formed by the reaction of the basic Carpipramine molecule with two equivalents of hydrochloric acid (HCl), which accounts for the additional two hydrogen and two chlorine atoms. It may also exist in a hydrated form. nih.gov

The molecular weight of Carpipramine dihydrochloride is approximately 537.6 g/mol . ebi.ac.uknih.gov This value is a critical parameter used in conjunction with mass spectrometry. In mass spectrometry, the molecule is ionized, and its mass-to-charge ratio is measured. The experimentally determined molecular mass must align with the calculated molecular weight from the proposed chemical structure to validate it.

Detailed research findings from analytical techniques such as elemental analysis further corroborate the molecular formula. Elemental analysis provides the percentage composition of each element in the compound, which can be compared to the theoretical percentages calculated from the molecular formula. For instance, a certificate of analysis for Carpipramine dihydrochloride might show experimentally determined percentages for Carbon, Hydrogen, and Nitrogen that conform to the calculated values from its formula. lgcstandards.com

The precise molecular formula and weight are indispensable for interpreting data from other structural elucidation methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. sioc-journal.cnresearchgate.net In NMR, the number of protons (hydrogen atoms) and carbon atoms from the molecular formula must be consistent with the signals observed in the ¹H-NMR and ¹³C-NMR spectra.

Below is an interactive data table summarizing the key molecular identifiers for Carpipramine and its dihydrochloride salt.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Carpipramine | C28H38N4O | 446.64 | 446.3046 |

| Carpipramine Dihydrochloride | C28H42Cl2N4O2 | 537.58 | 536.2684820 |

Data sourced from ChEMBL and PubChem databases. ebi.ac.uknih.govebi.ac.uk

Molecular Pharmacology and Receptor Interactions of Carpipramine Dihydrochloride

Ligand Binding Profile and Receptor Affinities

The mechanism of action of carpipramine (B1212915) involves the blockade of dopamine (B1211576) D2 receptors, which helps to alleviate the positive symptoms of psychosis. patsnap.com Furthermore, its interaction with serotonin (B10506) receptors, particularly 5-HT2A and 5-HT2C, contributes to mood stabilization and the reduction of anxiety and depressive symptoms. patsnap.com The sedative effects of carpipramine are attributed to its potent antihistaminic activity at H1 receptors. patsnap.com Additionally, its anticholinergic properties, resulting from the blockade of muscarinic receptors, can help manage certain motor symptoms. patsnap.com Carpipramine also demonstrates an affinity for adrenergic receptors, which can influence blood pressure. patsnap.com

Interactive Table: Receptor Binding Affinities of Carpipramine

| Receptor Subtype | Binding Affinity (Ki in nM) |

| Dopamine D2 | 0.49-0.71 |

| Dopamine D3 | 0.085-0.3 |

| Serotonin 5-HT1A | 1.4-2.6 |

| Serotonin 5-HT2A | 18.8 |

| Serotonin 5-HT2B | 0.58-1.1 |

| Serotonin 5-HT2C | 134 |

| Adrenergic Alpha-1 | 155 |

| Histamine (B1213489) H1 | 23.3 |

| Muscarinic | >1000 |

Carpipramine exhibits a notable affinity for both D2 and D3 dopamine receptors, which are key targets for many antipsychotic medications. researchgate.net It demonstrates a higher affinity for the D3 receptor subtype compared to the D2 subtype. mdpi.com The binding affinity (Ki) of carpipramine has been reported to be in the range of 0.49–0.71 nM for D2 receptors and 0.085–0.3 nM for D3 receptors. mdpi.com This preferential binding to D3 receptors is a characteristic shared with some newer antipsychotic agents and is thought to contribute to efficacy against negative and cognitive symptoms of schizophrenia. nih.gov Carpipramine acts as a partial agonist at both D2 and D3 receptors. mdpi.comnih.gov

Carpipramine interacts with multiple serotonin receptor subtypes, which contributes to its complex pharmacological profile. It shows a moderate affinity for the 5-HT1A receptor, with a reported Ki value between 1.4 and 2.6 nM, where it acts as a partial agonist. mdpi.com The drug also has a significant affinity for the 5-HT2A and 5-HT2B receptors, acting as an antagonist at these sites. mdpi.com The Ki value for 5-HT2A is approximately 18.8 nM, while for 5-HT2B, it is in the range of 0.58–1.1 nM. mdpi.com Its affinity for the 5-HT2C receptor is comparatively lower, with a Ki of 134 nM. mdpi.com The interaction with these serotonin receptors, particularly the antagonism of 5-HT2A and 5-HT2C, is believed to contribute to its effects on mood and anxiety. patsnap.com

Carpipramine demonstrates a low affinity for alpha-1 adrenergic receptors, with a reported Ki value of 155 nM. mdpi.com Blockade of these receptors can lead to vasodilation and a potential decrease in blood pressure. patsnap.com The interaction with alpha-2 adrenergic receptors is also a feature of carpipramine's pharmacological profile, although specific affinity values are less consistently reported. researchgate.net The alpha-2 adrenergic receptor system is involved in regulating the release of norepinephrine. wikipedia.org

Carpipramine exhibits a notable affinity for the histamine H1 receptor, with a reported Ki value of 23.3 nM. mdpi.com This interaction is responsible for the sedative and calming effects often observed with this medication, which can be beneficial for patients experiencing agitation or insomnia. patsnap.com The antihistaminic activity is a common feature among many tricyclic antipsychotics. patsnap.com

Carpipramine has a very low affinity for cholinergic muscarinic receptors, with an IC50 value greater than 1000 nM. mdpi.com This indicates that it has weak anticholinergic properties. patsnap.com While the blockade of muscarinic receptors can sometimes lead to side effects like dry mouth and constipation, the low affinity of carpipramine for these receptors suggests a lower potential for such effects compared to other tricyclic compounds with stronger anticholinergic action. patsnap.comnih.gov

Preclinical Pharmacodynamics and Neuropharmacology in in Vivo Models

In Vivo Receptor Occupancy Studies in Animal Brains

Direct in vivo receptor occupancy studies for carpipramine (B1212915) dihydrochloride (B599025) are not extensively detailed in the available scientific literature. Such studies are crucial for determining the percentage of target receptors bound by a drug at therapeutic concentrations, providing a link between pharmacokinetics and pharmacodynamics.

Brain Region-Specific Receptor Occupancy (e.g., striatum, nucleus accumbens, frontal cortex)

Methodologies for In Vivo Receptor Occupancy Quantification

The quantification of in vivo receptor occupancy typically involves techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) in living subjects, or ex vivo autoradiography in post-mortem tissue. These methods utilize radiolabeled ligands that bind to specific receptors. Administration of a drug like carpipramine dihydrochloride would compete with the radioligand for receptor binding sites. The reduction in the radioligand signal in the presence of the drug allows for the calculation of receptor occupancy.

Another approach involves in vivo binding assays where the displacement of a systemically administered radioligand by the unlabeled drug is measured in dissected brain tissue. While these methodologies are standard in neuropharmacology, their specific application to quantify carpipramine dihydrochloride's in vivo receptor occupancy has not been detailed in the available research.

Neurotransmitter System Modulation in Animal Models

While direct receptor occupancy data is scarce, the effects of carpipramine dihydrochloride on various neurotransmitter systems have been investigated through the measurement of their metabolites in animal models. These studies provide indirect evidence of the drug's interaction with and modulation of dopaminergic, serotonergic, and noradrenergic pathways.

Dopaminergic System Effects (e.g., dopamine (B1211576) metabolite accumulation, dopamine synthesis modulation)

Studies in rats have demonstrated that carpipramine administration leads to an acceleration in the accumulation of the dopamine metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and nucleus accumbens nih.gov. This increase in dopamine turnover suggests an antagonist action at dopamine D2 receptors, a common characteristic of many antipsychotic agents. The blockade of these receptors is thought to disrupt the negative feedback mechanism that regulates dopamine synthesis and release, leading to an increase in the production and subsequent metabolism of dopamine. Research has also indicated that carpipramine affects dopamine release and uptake nih.gov. However, one study noted that unlike some other iminodibenzyl (B195756) antipsychotic drugs, carpipramine did not antagonize the apomorphine-induced inhibition of dopamine synthesis in the rat striatum nih.gov.

| Brain Region | Dopamine Metabolite | Effect |

|---|---|---|

| Striatum | Homovanillic Acid (HVA) | Increased Accumulation |

| Striatum | 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased Accumulation |

| Nucleus Accumbens | Homovanillic Acid (HVA) | Increased Accumulation |

| Nucleus Accumbens | 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased Accumulation |

Serotonergic System Modulation

The interaction of carpipramine with the serotonergic system appears to be limited. One study in rats reported that carpipramine did not modify the uptake of serotonin (B10506) (5-HT) nih.gov. This suggests that, unlike some other psychotropic agents, direct and potent inhibition of the serotonin transporter is not a primary mechanism of action for carpipramine. Further detailed in vivo studies on its effects on serotonin receptors and metabolite levels are not extensively covered in the available literature.

Noradrenergic System Modulation (e.g., norepinephrine metabolite accumulation)

In vivo studies in mice have shown that carpipramine accelerates the accumulation of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) in the brain nih.gov. This finding is indicative of an interaction with the noradrenergic system, likely through the blockade of α-adrenergic receptors. In vitro studies have confirmed that carpipramine exhibits a high affinity for both α1- and α2-adrenoceptors nih.gov. The increased turnover of norepinephrine, as reflected by the accumulation of its metabolite, suggests that carpipramine's pharmacological profile includes modulation of noradrenergic neurotransmission.

| Brain Region | Norepinephrine Metabolite | Effect |

|---|---|---|

| Whole Brain | 3-methoxy-4-hydroxyphenylglycol (MHPG) | Increased Accumulation |

Cholinergic System Interactions

Carpipramine's profile includes anticholinergic properties alongside its effects on the dopaminergic, serotonergic, adrenergic, and GABAergic systems. worldscientific.com The interaction with the cholinergic system, specifically the antagonism of muscarinic receptors, is a feature shared with some tricyclic antidepressants and other antipsychotics. neupsykey.com In preclinical research, the cholinergic system is crucial for cognitive functions like learning and memory. innovareacademics.in Antagonism of muscarinic receptors by agents like scopolamine is a common method to induce cognitive deficits in animal models, thereby creating a platform to test potential cognitive-enhancing therapies. innovareacademics.in While Carpipramine possesses anticholinergic characteristics, detailed in vivo studies specifying its binding affinities and functional impact on cholinergic pathways in preclinical behavioral models are not extensively detailed in the available literature.

GABAergic System Modulation

Carpipramine is recognized to have GABAergic properties. worldscientific.com The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key mechanism for anxiolytic and sedative-hypnotic drugs. oup.com GABAergic neurons are known to interact with antipsychotic medications, which can influence side effects. neura.edu.au While direct receptor binding data for Carpipramine on GABA-A or GABA-B receptors is not specified, its interaction is evident through its broader mechanism of action which includes GABAergic effects. worldscientific.com In a study on stress-induced deficits in passive avoidance tasks in mice, the impairment was reversed by repeated administration of drugs that activate the GABAergic and cholinergic systems. nih.govresearchgate.net This suggests that compounds influencing these systems can modulate behavioral responses to stress. Furthermore, enzalutamide and apalutamide, used in prostate cancer treatment, can interact with the GABA-A receptor, and co-administration with certain psychotropics requires monitoring. nih.gov

Glutamatergic System Interactions

The glutamatergic system, the main excitatory pathway in the brain, is critically implicated in the pathophysiology of major psychiatric disorders, including schizophrenia. researchgate.net Animal models often use N-methyl-D-aspartate (NMDA) receptor antagonists to disrupt glutamatergic function and induce behaviors relevant to schizophrenia. hse.ie While drugs targeting glutamate receptors are an area of intense research for psychiatric disorders, specific preclinical data detailing Carpipramine's direct modulatory effects on glutamate receptors, such as NMDA or AMPA, are not extensively documented in the available research. researchgate.netportico.org

Behavioral Pharmacology in Animal Models

Assessment of Pharmacological Effects on Animal Behavior (e.g., models of agitation, anxiety-like behaviors)

Carpipramine has demonstrated effects in animal models relevant to anxiety and stress. In studies of SART-stressed mice (Specific Alteration of Rhythm in Temperature), which exhibit anxiety-like behaviors, Carpipramine was able to reverse stress-induced deficits in passive avoidance performance. nih.govresearchgate.net This indicates anxiolytic-like and stress-reducing properties in preclinical models. Animal models of anxiety can be broadly categorized into conditioned and unconditioned paradigms. Unconditioned models, such as the elevated plus-maze and light/dark transition tests, assess innate anxiety-like behaviors. wiley-vch.de The effects of Carpipramine in these specific standardized tests are not detailed, but its efficacy in stress-induced avoidance paradigms points to a significant impact on anxiety-related behaviors. nih.govresearchgate.net

Table 1: Observed Effects of Carpipramine in Behavioral Models

| Behavioral Model | Species | Observed Effect of Carpipramine | Implied Pharmacological Action |

|---|---|---|---|

| Stress-Induced Passive Avoidance | Mice | Reversal of performance deficit nih.govresearchgate.net | Anxiolytic-like / Anti-stress |

| General Schizophrenia Models | Not Specified | Effective against negative symptoms neura.edu.au | Antipsychotic (Negative Symptoms) |

Impact on Motor Function and Related Animal Models

A distinguishing feature of Carpipramine, as an atypical or second-generation antipsychotic, is its favorable motor side effect profile. neura.edu.au Unlike typical antipsychotics such as haloperidol, which have a high affinity for dopamine D2 receptors and frequently induce extrapyramidal symptoms (EPS), Carpipramine is associated with a lower risk of these motor side effects. researchgate.netwikipedia.org

The catalepsy test in rodents is a standard preclinical model used to predict the likelihood of a compound inducing Parkinson-like motor deficits. researchgate.net In this test, typical antipsychotics robustly induce a state of immobility. researchgate.net While direct comparative studies featuring Carpipramine in the catalepsy test are not detailed, chronic administration in rats showed it did not significantly diminish motor activity over time in the same way as haloperidol. researchgate.net This aligns with clinical observations of a low incidence of extrapyramidal side effects.

Table 2: Comparative Motor Effect Profile in Preclinical Assessment

| Compound Class | Example | Typical Finding in Catalepsy Test | Predicted Risk of EPS |

|---|---|---|---|

| Typical Antipsychotic | Haloperidol | Strong induction of catalepsy researchgate.net | High |

| Atypical Antipsychotic | Carpipramine | Low impact on motor activity researchgate.net | Low |

Effects on Cognitive Processes in Preclinical Models

The impact of antipsychotics on cognition is a critical area of research, as cognitive impairment is a core feature of schizophrenia. wikipedia.org Some antipsychotic effects, such as anticholinergic activity, can potentially impair cognitive functions like learning and memory. neupsykey.com Scopolamine, a muscarinic antagonist, is frequently used in animal models to induce amnesia, providing a platform to test for cognitive-enhancing effects. innovareacademics.in

In silico (computational) studies have explored the binding of various atypical antipsychotics, including Carpipramine, to proteins relevant to cognition, such as the D-amino acid oxidase (DAAO) enzyme. innovareacademics.in Inhibition of DAAO is a therapeutic strategy aimed at enhancing NMDA receptor function and improving cognitive symptoms. Molecular docking studies have assessed Carpipramine's binding affinity for DAAO. innovareacademics.in Additionally, a recent in silico study identified Carpipramine as having a high affinity for the binding pocket of HDAC3, a target with therapeutic potential in complex diseases. researchgate.net However, in vivo studies that specifically measure the effects of Carpipramine on performance in cognitive tasks, such as the Morris water maze (spatial memory) or novel object recognition (recognition memory), are needed to fully characterize its cognitive profile. innovareacademics.inresearchgate.net

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies in animal models, including rats, rabbits, and dogs, have provided foundational knowledge regarding the ADME properties of carpipramine (B1212915). Following oral administration, carpipramine is absorbed and subsequently eliminated from the body through both urine and feces. The biotransformation of carpipramine is extensive, leading to the formation of numerous metabolites. nih.gov

Detailed quantitative pharmacokinetic data for carpipramine, such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life in plasma and brain tissue of animal models, are not extensively available in the public domain.

To provide a general context for the pharmacokinetic profile of tricyclic compounds, data for the structurally related antidepressant imipramine (B1671792) in rats is presented below. It is crucial to note that these values are for a different compound and may not be representative of carpipramine. For instance, after a single intraperitoneal injection of imipramine (10 mg/kg) in rats, the maximum brain concentrations (Cmax) for imipramine and its metabolite desipramine (B1205290) were observed to be higher during the dark phase compared to the light phase, suggesting circadian rhythm-dependent pharmacokinetics. nih.gov The area under the curve (AUC) in the brain was also noted to be greater in the dark phase. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Imipramine in Rat Brain (10 mg/kg, i.p.)

| Parameter | Light Phase | Dark Phase |

| Imipramine Cmax (µg/g) | 2.85 | 4.8 |

| Desipramine Cmax (µg/g) | 0.85 | 1.8 |

| Imipramine AUC (0-22h) | Lower | ~1.6-fold greater |

| Desipramine AUC (0-22h) | Lower | ~1.6-fold greater |

| Data presented is for Imipramine, not Carpipramine. Source: nih.gov |

Direct studies on the blood-brain barrier (BBB) permeability and brain penetration of carpipramine are limited. However, as a psychotropic agent, it is designed to act on the central nervous system, which implies an ability to cross the BBB. Research on the related compound imipramine has shown that it can penetrate the BBB. nih.govresearchgate.netnih.gov Studies in rats using microdialysis have demonstrated that P-glycoprotein, an efflux transporter at the BBB, can limit the brain penetration of imipramine. nih.gov Inhibition of this transporter leads to enhanced transport of imipramine across the BBB. nih.gov

Metabolic Pathways and Enzyme Systems in Preclinical Models

The metabolism of carpipramine has been investigated in rats, rabbits, and dogs, revealing several key biotransformation pathways. nih.gov

While not explicitly stated, the extensive metabolism of carpipramine into multiple metabolites strongly suggests that the liver is a primary site of metabolism, which is typical for tricyclic compounds. clinpgx.org

In preclinical studies involving rats, rabbits, and dogs, three major metabolic pathways for carpipramine have been identified: nih.gov

Hydroxylation: This occurs on the iminodibenzyl (B195756) ring, resulting in the formation of a phenol (B47542) or alcohol, without altering the side-chain.

Hydroxylation of the piperidine (B6355638) ring: The terminal piperidine of the 2-piperidinol (B1352357) side-chain can undergo hydroxylation.

Cyclization and Dehydrogenation: The 2-piperidinol group on the side-chain can also undergo cyclization and dehydrogenation.

These oxidative metabolic reactions are characteristic of processes catalyzed by the cytochrome P450 (CYP) enzyme system. However, the specific CYP isozymes responsible for the metabolism of carpipramine in these preclinical models have not been definitively identified in the available literature. For the related tricyclic antidepressant imipramine, it is known to be metabolized by several CYP enzymes, including CYP1A2, CYP2C19, CYP3A4, and CYP2D6 in humans, which often have analogous enzymes in preclinical animal models. clinpgx.orgnih.govresearchgate.netnih.gov

Identification and Characterization of Preclinical Metabolitesnih.govtandfonline.comtandfonline.com

The preclinical metabolism of carpipramine has been investigated in several animal species, including the rat, rabbit, and dog, leading to the identification of a significant number of metabolites. Following oral administration, carpipramine is extensively metabolized, with approximately 20 to 25 metabolites detected in urine and feces through methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Of these, sixteen metabolites have been successfully isolated and their structures elucidated. nih.govtandfonline.comtandfonline.com

The biotransformation of carpipramine in these preclinical models proceeds primarily through three main metabolic pathways:

Hydroxylation of the iminodibenzyl ring: This process involves the addition of a hydroxyl group to the core three-ring structure of the molecule, resulting in the formation of phenolic or alcoholic metabolites. This modification occurs without altering the side chain of the carpipramine molecule. nih.govtandfonline.comtandfonline.com

Hydroxylation of the terminal piperidine ring: Another key metabolic route is the hydroxylation of the piperidine ring located at the end of the side chain. nih.govtandfonline.comtandfonline.com

Cyclization and dehydrogenation: This pathway also involves the terminal 2-piperidinol group on the side chain, leading to the formation of cyclic structures. nih.govtandfonline.comtandfonline.com

These metabolic transformations give rise to a variety of compounds, including several conjugated metabolites that are excreted in the urine. nih.govtandfonline.com The identification of these metabolites has provided a detailed map of the metabolic fate of carpipramine in preclinical species, highlighting the key sites of enzymatic modification.

In Vitro Metabolic Stability Assays (e.g., liver microsomes)

In general, in vitro metabolic stability assays using liver microsomes are a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. These assays involve incubating the compound with liver microsomes and measuring the rate of its disappearance over time. The results from such studies are crucial for predicting the hepatic clearance and potential in vivo half-life of a drug candidate. Given that carpipramine is a dibenzazepine (B1670418) derivative, its metabolism is anticipated to be mediated by various CYP isoforms, a common characteristic of this class of compounds.

Preclinical Drug-Drug Interaction Potential via Metabolic Pathways

The metabolism of carpipramine is known to involve the cytochrome P450 (CYP) enzyme system, with a particular emphasis on the CYP2D6 isoform. patsnap.com This reliance on a specific and highly polymorphic enzyme raises the potential for drug-drug interactions (DDIs).

In preclinical models, the co-administration of carpipramine with substances that are potent inhibitors of CYP2D6 could lead to a significant increase in the plasma concentrations of carpipramine. Conversely, the co-administration of CYP2D6 inducers could decrease its plasma levels and potentially reduce its efficacy. patsnap.com

While specific preclinical DDI studies quantifying the inhibitory potential of carpipramine on various CYP isoforms (e.g., determining IC50 values) are not detailed in the available literature, its classification as a tricyclic antipsychotic suggests a potential for interactions. Many drugs within this class are known to be inhibitors or substrates of CYP2D6. Therefore, in a preclinical setting, it would be important to evaluate carpipramine's potential to act as a perpetrator of DDIs by inhibiting the metabolism of other CYP2D6 substrates.

A comprehensive preclinical DDI assessment would typically involve in vitro studies using a panel of recombinant human CYP enzymes to determine the IC50 values of carpipramine against each major isoform. Such studies would clarify whether carpipramine is a selective inhibitor of a particular CYP enzyme or a broader spectrum inhibitor, thereby providing a more precise prediction of its DDI potential.

Advanced in Vitro and Ex Vivo Research Methodologies

Cell-Based Assays for Receptor Functionality and Signaling Pathway Analysis

Recombinant Receptor Expression Systems (e.g., HEK293, CHO cells)

Recombinant receptor expression systems are fundamental tools in neuropharmacology for dissecting the interaction of compounds with specific receptor subtypes without the confounding variables of a complex native environment. Cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are frequently employed for this purpose due to their robust growth characteristics and high transfection efficiency. These cells can be genetically engineered to express a single desired receptor subtype, allowing for a detailed characterization of a drug's binding affinity, functional activity (as an agonist, antagonist, or partial agonist), and downstream signaling pathways.

In the study of antipsychotic drugs, including those with a structural similarity to carpipramine (B1212915), such as mosapramine, cell lines expressing human dopamine (B1211576) D2, D3, and D4 receptors have been utilized to determine binding affinities and receptor subtype selectivity. For instance, tritiated spiperone (B1681076) has been used in radioligand binding assays with membranes from transfected cells to determine the dissociation constant (Kd) for various receptors. Mosapramine demonstrated high affinity for all three receptor subtypes in these systems nih.gov. Such studies allow for a precise quantitative comparison of the potency of different antipsychotics at their target receptors. The choice between HEK293 and CHO cells can be influenced by the specific requirements of the assay, as they can exhibit different post-translational modifications and endogenous receptor expression profiles that may influence the functionality of the expressed receptor.

The data generated from these recombinant systems are crucial for establishing a compound's primary mechanism of action and for guiding further preclinical and clinical development. The table below illustrates the type of data that can be obtained from such assays.

| Receptor Subtype | Cell Line | Assay Type | Parameter Measured | Example Finding for a Similar Compound (Mosapramine) |

|---|---|---|---|---|

| Dopamine D2 | Transfected Human Cell Line | Radioligand Binding ([3H]spiperone) | Ki (nM) | High Affinity |

| Dopamine D3 | Transfected Human Cell Line | Radioligand Binding ([3H]spiperone) | Ki (nM) | High Affinity |

| Dopamine D4 | Transfected Human Cell Line | Radioligand Binding ([3H]spiperone) | Ki (nM) | High Affinity |

Native Tissue Preparations (e.g., rat striatal membranes, brain slices)

While recombinant systems offer precision, native tissue preparations provide a more physiologically relevant context by preserving the natural lipid environment, receptor-associated proteins, and endogenous receptor densities. For neuroleptic drugs like carpipramine, which target central nervous system receptors, tissues from specific brain regions are invaluable. Rat striatal membranes are a classic preparation for studying dopamine D2-like receptors due to the high density of these receptors in the striatum.

Research on iminodibenzyl (B195756) antipsychotic drugs, including carpipramine, has utilized in vitro preparations of the rat striatum to investigate their affinity for dopamine receptors. These studies have demonstrated that carpipramine exhibits a high affinity for dopamine receptors labeled by [3H]haloperidol and [3H]ADTN in this brain region nih.gov. Furthermore, carpipramine's effects on α1- and α2-adrenoceptors have been characterized using preparations from the rat cerebral cortex nih.gov. These native tissue binding assays are essential for confirming that the pharmacological profile observed in recombinant systems translates to a more complex biological milieu.

Humanized Liver Models in Animal Systems (e.g., PXB-mouse)

Predicting the metabolic fate of a drug in humans is a critical aspect of its development. Humanized liver models, such as the PXB-mouse®, have emerged as a powerful tool to overcome the species differences in drug metabolism. These chimeric mice have their livers repopulated with human hepatocytes, allowing for an in vivo system that more accurately reflects human drug metabolism.

The metabolism of carpipramine has been studied in humans, and it is known to form numerous metabolites through pathways such as hydroxylation and cyclization nih.gov. For structurally related tricyclic antidepressants like imipramine (B1671792), the specific cytochrome P450 (P450) enzymes involved in their metabolism in human liver microsomes have been identified as primarily CYP1A2 and CYP3A4 for N-demethylation, and CYP2D6 for 2-hydroxylation nih.govclinpgx.org. Given the complexity of carpipramine's metabolism, a humanized liver model like the PXB-mouse® could provide invaluable insights into the human-specific metabolic pathways and potential drug-drug interactions that might not be apparent from studies in conventional animal models. This model allows for the identification of human-specific metabolites and can help to explain interindividual variability in drug response.

Organotypic Slice Cultures for Neurobiological Studies

Organotypic slice cultures represent a sophisticated ex vivo model that bridges the gap between dissociated cell cultures and in vivo animal models. In this technique, thin slices of brain tissue are cultured for extended periods, largely preserving the three-dimensional architecture and synaptic connectivity of the original tissue nih.gov. This methodology is particularly valuable for studying the long-term effects of drugs on neuronal viability, synaptic plasticity, and network activity.

While direct studies of carpipramine using organotypic slice cultures are not prominent in the literature, this model system offers significant potential for investigating its neurobiological effects. For example, organotypic cultures of brain regions implicated in the pathophysiology of psychosis, such as the hippocampus and prefrontal cortex, could be used to assess the impact of chronic carpipramine exposure on neuronal morphology, synapse formation, and electrical activity. The preserved cellular diversity, including neurons and glial cells, allows for the study of complex cell-cell interactions in response to drug treatment. Furthermore, these cultures can be maintained for weeks, enabling studies on neuroadaptive changes that may occur with long-term antipsychotic treatment mpg.deresearchgate.net.

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models in Neuropharmacology

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of human diseases, particularly those affecting the central nervous system. By reprogramming somatic cells from patients into iPSCs, it is possible to generate a virtually unlimited supply of human neurons and other neural cell types that carry the genetic background of the donor biorxiv.orgucl.ac.uk. This provides an unprecedented opportunity to create "disease-in-a-dish" models for neuropsychiatric disorders and to screen for drug efficacy and toxicity in a patient-specific manner nih.gov.

For a compound like carpipramine, iPSC-derived neuronal models offer several key advantages. Researchers can investigate how the drug modulates neuronal function in cells derived from patients with psychiatric conditions, potentially identifying biomarkers that predict treatment response. These models can be used to study the effects of antipsychotics on neuronal development, connectivity, and signaling in a human-specific context biorxiv.orgnih.govmoleculardevices.com. For instance, iPSC-derived neurons have been used to demonstrate the presence of target receptors for antipsychotic drugs and to analyze cellular responses to these medications biorxiv.org. This technology holds promise for personalized medicine, where the effectiveness of a drug like carpipramine could be tested on a patient's own neurons before clinical administration.

Three-Dimensional (3D) Cell Culture Systems for Complex Cellular Interactions

Traditional two-dimensional (2D) cell cultures lack the complex cellular interactions and microenvironment of living tissue. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, have been developed to better mimic the in vivo state by allowing cells to grow and interact in a three-dimensional space researchgate.netfrontiersin.org. These models are increasingly being used in drug discovery and neurotoxicology to provide more predictive data on a compound's efficacy and safety nih.gov.

In the context of neuropharmacology, 3D neural cultures, which can be derived from iPSCs, can be composed of various neural cell types, including neurons and astrocytes, forming a more realistic neural network nih.govnih.gov. These 3D models are valuable for assessing the effects of antipsychotic drugs on complex cellular processes such as neurite outgrowth, synaptogenesis, and network-level electrical activity nih.gov. The use of 3D cultures could be particularly insightful for a compound like carpipramine, allowing for the investigation of its long-term effects on the structure and function of a human neural microtissue. The enhanced physiological relevance of 3D models may lead to a better understanding of both the therapeutic actions and potential adverse effects of antipsychotic medications the-scientist.com.

Microdialysis Techniques in Freely Moving Animal Models

In vivo microdialysis is a widely utilized neuropharmacological technique for monitoring the neurochemical profile of specific brain regions in awake, freely moving animals. This methodology allows for the continuous collection of extracellular fluid, providing dynamic information about neurotransmitter release and metabolism following pharmacological intervention. While direct studies employing in vivo microdialysis to specifically assess the effects of Carpipramine dihydrochloride (B599025) on neurotransmitter levels in freely moving animal models are not extensively detailed in publicly available literature, existing research on its mechanism of action strongly suggests the utility of this technique.

Research has shown that Carpipramine, along with other iminodibenzyl antipsychotic drugs, accelerates the accumulation of the dopamine (DA) metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in key brain regions of the rat, such as the striatum and nucleus accumbens. nih.gov This increase in dopamine turnover is a key indicator of the drug's interaction with the dopaminergic system. In vivo microdialysis is an ideal method to further elucidate these effects, as it can directly measure real-time changes in extracellular dopamine and its metabolites.

A typical microdialysis experiment in a freely moving rat model would involve the stereotaxic implantation of a microdialysis probe into a target brain area. Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid. The resulting dialysate is collected at regular intervals and analyzed, often using high-performance liquid chromatography (HPLC), to quantify neurotransmitter and metabolite concentrations. This approach would allow researchers to observe the precise temporal relationship between Carpipramine administration and the subsequent changes in the extracellular concentrations of dopamine, serotonin (B10506), and their respective metabolites, providing valuable insights into its neurochemical profile.

The table below illustrates hypothetical data that could be generated from such a microdialysis study, demonstrating the expected increase in dopamine metabolites following Carpipramine administration.

Table 1: Hypothetical Effects of Carpipramine on Dopamine Metabolites in Rat Striatum Measured by In Vivo Microdialysis

| Time Post-Administration (minutes) | HVA Concentration (% of Baseline) | DOPAC Concentration (% of Baseline) |

|---|---|---|

| 0 | 100 | 100 |

| 30 | 120 | 115 |

| 60 | 150 | 140 |

| 90 | 180 | 165 |

Electrophysiological Studies in Preclinical Preparations

Electrophysiological studies are crucial for understanding how a compound modulates the electrical activity of neurons and other excitable cells. While specific electrophysiological data on Carpipramine dihydrochloride from preclinical preparations are limited in available literature, its structural similarity to tricyclic antidepressants (TCAs) like imipramine allows for informed inferences about its likely effects on neuronal and cardiac ion channels.

Studies on TCAs have been conducted on various preclinical preparations, including isolated mammalian multicellular cardiac preparations (e.g., Purkinje fibers, papillary muscles) and single myocytes. nih.gov These investigations have demonstrated that TCAs can significantly alter the action potential, which is the fundamental unit of electrical signaling in neurons and cardiac cells.

Key electrophysiological effects observed with structurally related compounds include:

Sodium Channel Blockade: TCAs have been shown to reduce the maximum velocity of depolarization (Vmax) of the action potential, which is an indirect measure of the fast inward sodium current (INa). nih.gov This action can affect the excitability and conduction of electrical signals.

Potassium Channel Blockade: Compounds like imipramine have been found to block the outward delayed rectifier potassium current (IK). nih.gov This current is critical for the repolarization phase of the action potential, and its inhibition can lead to a prolongation of the action potential duration.

Calcium Channel Blockade: Inhibition of the inward slow calcium current (ICa) has also been observed with some TCAs in guinea-pig ventricular myocytes. nih.gov

These direct effects on ion channels result in characteristic changes in electrophysiological recordings, such as alterations in action potential duration and shape. nih.gov The specific effect on action potential duration can be species-dependent, with shortening observed in some preparations (e.g., guinea-pig ventricular myocytes) and lengthening in others (e.g., rabbit atrial fibers), reflecting differences in the underlying ionic currents. nih.gov It is plausible that Carpipramine dihydrochloride would exhibit a similar profile of ion channel interactions, influencing neuronal firing patterns and cardiac electrical activity.

The following table summarizes the expected electrophysiological effects of a compound like Carpipramine, based on data from related tricyclic compounds.

Table 2: Expected Electrophysiological Effects of Carpipramine Based on Structurally Similar Compounds

| Ion Channel/Parameter | Effect | Consequence |

|---|---|---|

| Fast Sodium Current (INa) | Inhibition | Reduced Vmax of action potential |

| Delayed Rectifier Potassium Current (IK) | Inhibition | Prolongation of action potential duration |

Analytical Chemistry in Carpipramine Dihydrochloride Research

Quantitative Bioanalytical Method Development and Validation

Quantitative bioanalytical methods are essential for the accurate measurement of carpipramine (B1212915) and its metabolites in biological matrices such as plasma, urine, and tissues. The development of these methods involves optimizing sample preparation, chromatographic separation, and detection to ensure reliability and reproducibility.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of antipsychotic drugs, including carpipramine, in biological samples. researchgate.netphenomenex.com This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the parent drug and its various metabolites. nih.govsci-hub.st The methodology combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. researchgate.net In a typical LC-MS/MS workflow, the analytes are separated on a chromatographic column before being ionized and detected by the mass spectrometer. semanticscholar.org For antipsychotics, reversed-phase chromatography is commonly employed, utilizing columns that provide selective separation of the drugs and their metabolites. sci-hub.st The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which enhances sensitivity and allows for the quantification of analytes at very low concentrations. nih.gov

Table 1: General Parameters for LC-MS/MS Analysis of Antipsychotic Drugs

| Parameter | Typical Condition |

| Chromatography | Reversed-phase (e.g., C18 column) |

| Mobile Phase | Gradient elution with organic solvent (e.g., methanol (B129727), acetonitrile) and aqueous buffer (e.g., ammonium (B1175870) formate) |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Detection | Triple Quadrupole Mass Spectrometer |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

This table represents typical starting conditions for method development for antipsychotic drugs like carpipramine and would require specific optimization.

Effective sample preparation is critical to remove interferences from complex biological matrices and to concentrate the analytes of interest before LC-MS/MS analysis. biotage.comdergipark.org.tr Common techniques for biofluid samples include:

Protein Precipitation (PPT): This is a straightforward and widely used method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample to precipitate proteins. sci-hub.st While simple and fast, it may not provide the cleanest extracts, potentially leading to matrix effects in the LC-MS/MS analysis. scispace.com

Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govbrieflands.com This technique can yield cleaner extracts than PPT. brieflands.com

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation method that can provide very clean extracts and allows for analyte concentration. nih.gov It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of an appropriate solvent. weber.hu Mixed-mode cation exchange SPE is often used for the extraction of basic drugs like carpipramine from biological fluids. weber.hu

Metabolite Profiling and Identification Strategies

Metabolite profiling is the process of detecting and identifying the biotransformation products of a drug. For carpipramine, oral administration leads to the formation of numerous metabolites that are excreted in urine and feces. nih.gov Early research using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) detected a total of 20-25 metabolites, with 16 being isolated and identified. nih.gov

The primary metabolic pathways for carpipramine have been identified as: nih.gov

Hydroxylation of the iminodibenzyl (B195756) ring.

Hydroxylation of the terminal piperidine (B6355638) of the side-chain.

Cyclization and dehydrogenation of the 2-piperidinol (B1352357) group.

Modern metabolite identification strategies heavily rely on high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. criver.com This technology provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that helps in their definitive identification. criver.com

Application of Green Analytical Chemistry Principles in Research Methodologies

Green analytical chemistry aims to develop and use analytical methods that reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and promote safety. mdpi.comdntb.gov.ua These principles can be applied to the analysis of carpipramine by:

Miniaturization of sample preparation: Techniques like solid-phase microextraction (SPME) reduce the need for large volumes of organic solvents. nih.gov

Using greener solvents: Replacing toxic solvents like acetonitrile and methanol with more environmentally benign alternatives, such as ethanol (B145695) or ionic liquids, in chromatographic methods. mdpi.comnih.gov

Reducing analysis time: The use of advanced chromatographic techniques like UHPLC can significantly shorten run times, thereby reducing solvent consumption and energy usage. mdpi.com

Automating methods: Automation can lead to more efficient use of reagents and reduced waste generation. nih.gov

The greenness of an analytical method can be evaluated using various assessment tools, such as the Analytical Eco-Scale Assessment and the Green Analytical Procedure Index (GAPI). nih.govmdpi.com

Advanced Separation Techniques (e.g., Ultra-High Performance Liquid Chromatography, Two-Dimensional Liquid Chromatography)

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with sub-2 µm particles, which provides significantly higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. chromatographyonline.comnih.gov The application of UHPLC in the analysis of antipsychotics allows for better separation of the parent drug from its numerous metabolites and endogenous interferences in a shorter timeframe. scispace.commdpi.com

Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is a powerful separation technique that can dramatically increase peak capacity and resolution for highly complex samples. chromatographyonline.comamericanpharmaceuticalreview.com In this approach, fractions from the first dimension of separation are transferred to a second, orthogonal column for further separation. americanpharmaceuticalreview.com This is particularly useful for resolving co-eluting peaks, which can be a challenge in metabolite profiling studies of drugs like carpipramine. chromatographyonline.com

Mass Spectrometry Applications (e.g., Ambient Ionization Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is widely used in LC-MS for the analysis of pharmaceuticals, including antipsychotics. nih.govnih.gov It is particularly effective for polar and thermally labile molecules. In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are formed and enter the mass spectrometer. rsc.org The fragmentation patterns of drugs like carpipramine, studied using tandem mass spectrometry (ESI-MS/MS), are crucial for structural elucidation and quantitative method development. nih.govmdpi.com

Ambient Ionization Mass Spectrometry (AIMS): AIMS techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation. researchgate.netekb.eg Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) enable rapid screening of samples. researchgate.netacs.org While not yet standard in quantitative bioanalysis for therapeutic drug monitoring, AIMS holds potential for high-throughput screening applications in forensic and toxicological analysis of antipsychotic drugs. chromatographyonline.com

Future Directions and Emerging Research Avenues for Carpipramine Dihydrochloride

Exploration of Novel Molecular Targets and Polypharmacology

The therapeutic efficacy of many neuropsychiatric drugs is now understood to stem from their interaction with multiple molecular targets, a concept known as polypharmacology. mdpi.comshanghaitech.edu.cnnih.gov Carpipramine's established affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and α1-adrenergic receptors provides a classic example of such multi-target engagement. Future research should aim to systematically uncover a more comprehensive receptor binding profile and identify novel, previously unrecognized molecular targets.

Emerging research in neuropsychiatric drug discovery is increasingly focused on targets beyond the traditional monoamine GPCRs, including those involved in glutamatergic and cholinergic neurotransmission. mdpi.com Investigating Carpipramine's potential interactions with these systems could reveal new dimensions of its therapeutic action. High-throughput screening assays and computational modeling can be employed to predict and validate interactions with a wide array of receptors, ion channels, and enzymes. Atypical antipsychotics, for instance, are known to interact with numerous G protein-coupled receptors (GPCRs), and a detailed structural understanding of these interactions can pave the way for designing new polypharmacological drugs. shanghaitech.edu.cn

| Established and Potential Molecular Targets for Carpipramine (B1212915) Dihydrochloride (B599025) | Receptor Family | Potential Therapeutic Relevance |

| Dopamine D2 Receptor | Monoamine GPCR | Antipsychotic effects |

| Serotonin 5-HT2A Receptor | Monoamine GPCR | Atypical antipsychotic properties, mood regulation |

| α1-Adrenergic Receptor | Adrenergic GPCR | Sedative and cardiovascular side effects |

| Glutamate Receptors (e.g., NMDA, AMPA) | Ionotropic/Metabotropic | Modulation of cognitive and negative symptoms |

| Cholinergic Receptors (e.g., Muscarinic, Nicotinic) | Cholinergic GPCR/Ion Channel | Cognitive enhancement, mitigation of side effects |

| Sigma Receptors | Non-traditional | Anxiolytic and antidepressant effects |

| Histamine (B1213489) H1 Receptor | Histamine GPCR | Sedative effects |

Application in Advanced Preclinical Models of Neuropsychiatric Disorders

To better understand the therapeutic potential of Carpipramine dihydrochloride, it is imperative to move beyond traditional animal models and utilize more sophisticated preclinical paradigms that better recapitulate the complex pathophysiology of human neuropsychiatric disorders. frontiersin.org This includes the use of genetic models, neurodevelopmental models, and models that incorporate environmental risk factors. frontiersin.org

For instance, rodent models incorporating maternal immune activation or early life stress can provide valuable insights into the drug's efficacy in disorders with a neurodevelopmental component, such as schizophrenia. frontiersin.org Furthermore, advanced behavioral assays that assess not just positive symptoms, but also negative symptoms and cognitive deficits, will be crucial for a more comprehensive evaluation of Carpipramine's therapeutic profile. The use of non-human animal models is essential for investigating the effectiveness of novel compounds in deficit states, as a drug's effects may not be apparent in a normal system. frontiersin.org One study noted that deficits in passive avoidance in rodents induced by stress were reversed by the administration of dopamine and noradrenaline blockers, including carpipramine. frontiersin.org

Systems Pharmacology and Network-Based Analysis Approaches

Network-based analyses can help identify key nodes and pathways that are most significantly perturbed by Carpipramine, potentially revealing novel biomarkers of treatment response. This approach can also aid in predicting potential adverse effects and identifying opportunities for combination therapies. ru.nl Quantitative Systems Pharmacology (QSP) holds promise for uncovering innovative therapeutic paradigms for complex, multi-factorial diseases. frontiersin.org

Integration of Omics Technologies (e.g., Metabolomics, Proteomics in Animal Models)

The application of "omics" technologies, such as metabolomics and proteomics, in preclinical animal models can provide an unbiased and comprehensive view of the molecular changes induced by Carpipramine dihydrochloride. nih.govkarger.commdpi.com Metabolomics can identify alterations in key metabolic pathways in the brain and periphery, offering insights into both therapeutic mechanisms and potential metabolic side effects. oup.com

Proteomics can reveal changes in protein expression and post-translational modifications, providing a deeper understanding of the drug's impact on synaptic plasticity, neuroinflammation, and other cellular processes implicated in neuropsychiatric disorders. karger.com Integrating these omics datasets can help to construct a more complete picture of Carpipramine's mechanism of action and may lead to the discovery of novel biomarkers for patient stratification and treatment monitoring. nih.govoup.com

| Omics Technology | Potential Application in Carpipramine Research | Examples of Analytes/Pathways |

| Metabolomics | Identify changes in brain and peripheral metabolism. | Amino acid metabolism, lipid profiles, energy pathways (e.g., glycolysis). nih.govkarger.com |

| Proteomics | Characterize alterations in protein expression and signaling. | Synaptic proteins, inflammatory markers, enzymes involved in neurotransmitter synthesis. karger.com |

| Transcriptomics | Analyze changes in gene expression profiles. | Genes encoding receptors, transporters, and signaling molecules. |

| Genomics | Identify genetic variations influencing drug response. | Single nucleotide polymorphisms (SNPs) in target receptors or metabolic enzymes. |

Development of Advanced Research Tools and Probes for Carpipramine Dihydrochloride Studies

To facilitate a more detailed investigation of Carpipramine dihydrochloride's pharmacology, there is a need for the development of advanced research tools and chemical probes. This includes the synthesis of fluorescently labeled or radiolabeled versions of Carpipramine to enable high-resolution imaging of its distribution and target engagement in the brain.

Q & A

Q. What are the molecular structure and key identifiers of Carpipramine dihydrochloride?

Carpipramine dihydrochloride (C₂₈H₃₈N₄O·2ClH·H₂O) is a dibenzazepine derivative with a carboxamide-piperidine moiety. Key identifiers include:

- SMILES Notation :

C1CCC2C(C1)CCC3CCCCC3N2CCCN4CCC(CC4)(C(=O)N)N5CCCCC5.O.Cl.Cl. - Regulatory Codes : UNSPSC 51332204, FDA Unique Ingredient Identifier (UNII) 53X71X3I1W, NIH Compound ID 23476 .

- Pharmacological Classification : Antipsychotic agent under HS 29333999 and SITC 51574 in international trade systems .

Q. How is Carpipramine dihydrochloride classified in pharmacological databases?

It is classified as an antipsychotic agent by the European Medicines Agency (XEVMPD Index SUB01067MIG) and regulated by the FDA as an active pharmaceutical ingredient. Its International Non-Proprietary Name (INN) is recognized by the WHO .

Q. What are the recommended storage and handling protocols for Carpipramine dihydrochloride?

Due to its hygroscopic nature and hazardous decomposition products (e.g., NOx and HCl gases when heated), store in airtight containers at controlled room temperature. Use fume hoods for high-temperature experiments and adhere to GHS hazard guidelines .

Advanced Research Questions

Q. How should dose-response experiments be designed considering Carpipramine dihydrochloride’s toxicity profile?

Use LD₅₀ values (e.g., 2180 mg/kg oral in mice, 28 mg/kg intravenous in rats) to establish safe dose ranges. For in vivo studies, start with 1/10th of the LD₅₀ and adjust based on pharmacokinetic parameters (e.g., bioavailability, half-life). Include control groups to monitor off-target effects on dopamine and serotonin receptors .

Q. What analytical methods are suitable for quantifying Carpipramine dihydrochloride and its impurities?

Reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm wavelength) is effective, as validated for structurally similar compounds. Method validation should include specificity, linearity (R² >0.99), and recovery rates (95–105%) for impurities like desoxy derivatives or epimers .

Q. How can discrepancies in reported pharmacological effects of Carpipramine dihydrochloride be resolved?

Conduct meta-analyses comparing species-specific responses (e.g., murine vs. primate models) and administration routes (oral vs. intravenous). Use in vitro receptor-binding assays (e.g., dopamine D₂ and serotonin 5-HT₂A receptors) to clarify mechanism-based contradictions .

Q. What safety measures are critical during high-temperature experiments with Carpipramine dihydrochloride?

Decomposition above 200°C releases toxic NOx and HCl gases. Use gas scrubbers, ensure proper ventilation, and employ personal protective equipment (PPE). Monitor thermal stability via thermogravimetric analysis (TGA) prior to experiments .

Q. How can researchers validate the purity of Carpipramine dihydrochloride batches?

Combine mass spectrometry (LC-MS) for molecular weight confirmation (MW 591.6 g/mol) with nuclear magnetic resonance (NMR) for structural integrity. Cross-reference Certificates of Analysis (CoA) for batch-specific purity (>99%) and impurity profiles .

Q. What in vitro models are appropriate for studying Carpipramine’s antipsychotic mechanisms?

Use dopamine receptor-transfected HEK293 cells for binding affinity studies (IC₅₀ calculations) or primary neuronal cultures to assess synaptic dopamine reuptake inhibition. Pair with calcium imaging to evaluate downstream signaling effects .

Q. Methodological Notes

- Toxicity Data Interpretation : Cross-validate LD₅₀ values across species and routes (e.g., subcutaneous vs. intravenous) to model human-equivalent dosing .

- Regulatory Compliance : Align experimental protocols with FDA and EMA guidelines for antipsychotic agents, particularly for preclinical safety testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.